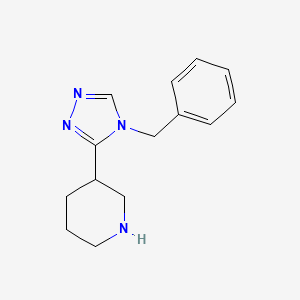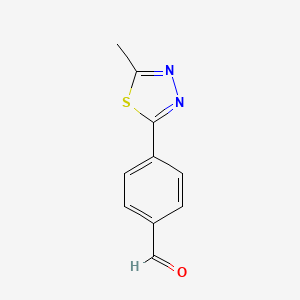
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde
Overview
Description
“4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde” is a chemical compound that contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound with three heteroatoms . This compound is related to 5-Methyl-1,3,4-thiadiazol-2-thiol, which is a pharmaceutical intermediate and a potent nitrification inhibitor .
Synthesis Analysis
The synthesis of related compounds involves various steps. For instance, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized as sorafenib analogs . Another study reported the synthesis of a series of 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis
The molecular structure of “4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde” can be inferred from related compounds. For example, a compound called 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol shows strong synergistic interaction with AmB and low toxicity towards human cells . Another compound, 5-methyl-1,3,4-thiadiazol-2-ol, has an empirical formula of C3H4N2OS and a molecular weight of 116.14 .Scientific Research Applications
Spectroscopic Studies and Molecular Aggregation
- Research has explored the molecular aggregation of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in different organic solvents, revealing variations in fluorescence emission spectra and circular dichroism (CD) spectra influenced by aggregation processes and the structure of substituent groups (Matwijczuk et al., 2016).
Synthesis and Characterization
- Novel benzaldehyde derivatives containing 1,3,4-thiadiazole have been synthesized and characterized using various spectroscopic methods, highlighting their potential in chemical research (Liu et al., 2014).
Antibacterial Activities
- The antibacterial activities of certain benzaldehyde derivatives, including those with 1,3,4-thiadiazole, were studied, showing promising results against various bacterial strains (Zhang et al., 2010).
Efficient Synthesis Techniques
- An efficient synthesis method for (un)substituted benzaldehyde (5-aryl-1,3,4-thiadiazol-2-yl)hydrazones using silica-supported dichlorophosphate was developed, offering environmental and procedural advantages (Li et al., 2008).
Molecular Organization in Lipid Systems
- Studies have shown the molecular organization of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in lipid systems, suggesting its interaction with lipid molecules and potential applications in biological studies (Kluczyk et al., 2016).
Fluorescence Effects and Aggregation Phenomena
- Fluorescence studies have highlighted interesting effects in solutions of related compounds, influenced by aggregation factors and charge transfer effects, which could have implications in various fields of research (Matwijczuk et al., 2018).
properties
IUPAC Name |
4-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-7-11-12-10(14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWUGTKXFNKMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

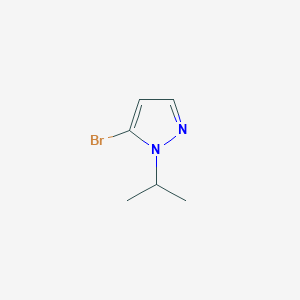
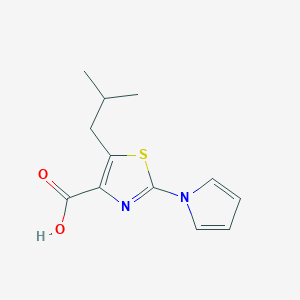
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1442595.png)
![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)
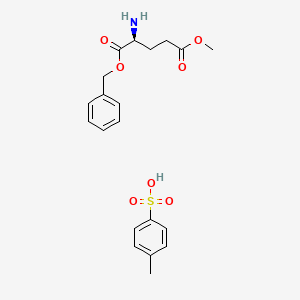
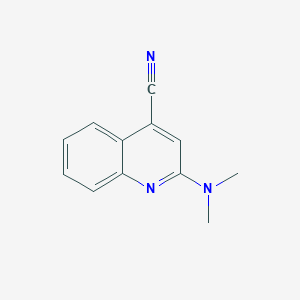
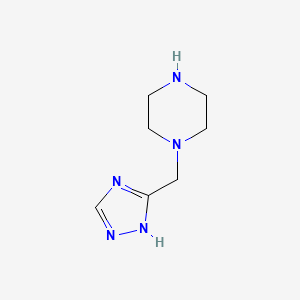
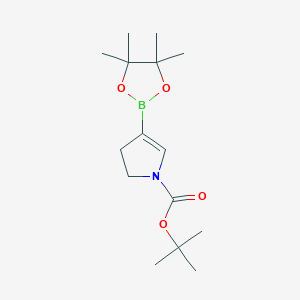
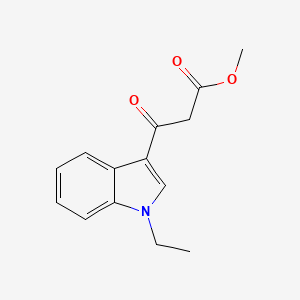
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1442603.png)
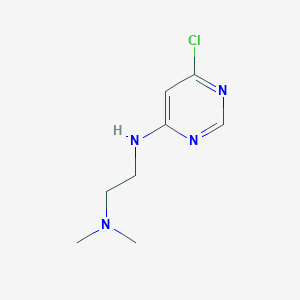
![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)
![4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442611.png)
